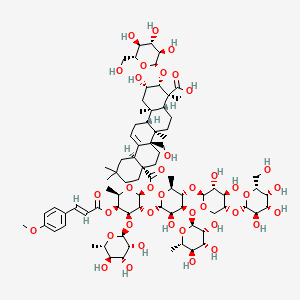
(1S,3R)-3-Aminocyclopentanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1S,3R)-3-Aminocyclopentanol hydrochloride” is a chemical compound with the molecular formula C5H12ClNO . It is an alcohol derivative and can be used as a pharmaceutical intermediate . It is used in the preparation of 6-aminopyridine-3-thiazole as a method for treating or improving rheumatoid arthritis or psoriasis .
Synthesis Analysis
The synthesis of “(1S,3R)-3-Aminocyclopentanol hydrochloride” involves dissolving 10 g of the compound in 20 mL of dioxane, adding 50 mL of dioxane hydrochloride (4M), and stirring at room temperature for 2 hours . The reaction solution is then spun, 100 mL of acetonitrile is added, and the mixture is suction filtered. The filter cake is rinsed with 100 mL of acetonitrile and dried to yield 6.4 g of a white solid .Molecular Structure Analysis
The molecular structure of “(1S,3R)-3-Aminocyclopentanol hydrochloride” is represented by the IUPAC name (1 R ,3 S )-3-aminocyclopentan-1-ol;hydrochloride . The InChI representation is InChI=1S/C5H11NO.ClH/c6-4-1-2-5 (7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 .Chemical Reactions Analysis
As a pharmaceutical intermediate, “(1S,3R)-3-Aminocyclopentanol hydrochloride” is used in the preparation of 6-aminopyridine-3-thiazole . The specific chemical reactions involved in this process are not detailed in the available resources.Physical And Chemical Properties Analysis
“(1S,3R)-3-Aminocyclopentanol hydrochloride” has a molecular weight of 137.61 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are 137.0607417 g/mol . The topological polar surface area is 46.2 Ų .Future Directions
“(1S,3R)-3-Aminocyclopentanol hydrochloride” is a versatile chemical compound widely used in scientific research. Its unique structure allows for potential applications in medicinal chemistry, drug development, and catalysis studies. As a pharmaceutical intermediate, it may have potential for the development of new treatments for conditions such as rheumatoid arthritis or psoriasis .
properties
IUPAC Name |
(1S,3R)-3-aminocyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-JBUOLDKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718676 |
Source


|
| Record name | (1S,3R)-3-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-Aminocyclopentanol hydrochloride | |
CAS RN |
1259436-59-3, 1284248-73-2 |
Source


|
| Record name | (1S,3R)-3-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B591411.png)






![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)





